4,5-Diepipsidial A
Description
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Properties
Molecular Formula |
C30H34O5 |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
(1R,4S,7R,11S,12R)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde |
InChI |
InChI=1S/C30H34O5/c1-17-10-11-23-24(18-8-6-5-7-9-18)25-27(34)20(15-31)26(33)21(16-32)28(25)35-30(23,4)13-12-22-19(17)14-29(22,2)3/h5-9,15-16,19,22-24,33-34H,1,10-14H2,2-4H3/t19-,22-,23-,24-,30+/m0/s1 |
InChI Key |
NSFVENNIBGTQJE-KMIRGETFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to 4,5-Diepipsidial A: A Meroterpenoid with Potent Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Diepipsidial A is a naturally occurring meroterpenoid isolated from the fruits of the guava plant (Psidium guajava). As a member of the complex class of secondary metabolites that combine terpenoid and polyketide biosynthetic pathways, this compound has garnered significant interest within the scientific community for its pronounced cytotoxic effects against a range of human cancer cell lines. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and potential mechanisms of action of this compound, serving as a vital resource for researchers in oncology, natural product chemistry, and drug discovery.
Chemical Properties
This compound is a structurally intricate molecule with the chemical formula C₃₀H₃₄O₅. Its identity has been confirmed through various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1219603-97-0 | [1] |
| Molecular Formula | C₃₀H₃₄O₅ | [2] |
| Molecular Weight | 474.59 g/mol | [2] |
| Appearance | Colorless gum | [2] |
| UV (λmax) | 205, 285 nm | [2] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone. | [3] |
Table 2: Spectroscopic Data of this compound
| Spectroscopy Type | Key Data Points | Reference |
| ¹H NMR | Data available in primary literature. | [1][2] |
| ¹³C NMR | Data available in primary literature. | [1][2] |
| Mass Spectrometry (MS) | Data available in primary literature. | [1][2] |
| Infrared (IR) | Data available in primary literature. | [1] |
Biological Activity and Cytotoxicity
Extensive in vitro studies have demonstrated the potent cytotoxic activity of this compound against a panel of human cancer cell lines. This broad-spectrum anticancer activity highlights its potential as a lead compound for the development of novel chemotherapeutic agents.
Table 3: In Vitro Cytotoxicity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| A549 | Lung Carcinoma | 0.16 ± 0.03 | [4][5] |
| DU145 | Prostate Cancer | 4.79 ± 2.7 | [4] |
| Huh7 | Liver Carcinoma | 2.82 ± 0.6 | [4] |
Mechanism of Action and Signaling Pathways
The precise molecular mechanisms underlying the anticancer activity of this compound are an active area of research. Preliminary evidence suggests its involvement in the induction of apoptosis, a form of programmed cell death that is often dysregulated in cancer.
One study has indicated a significant interaction between this compound and the anti-apoptotic protein Bcl-2.[6] By inhibiting Bcl-2, this compound may disrupt the balance of pro- and anti-apoptotic proteins within the cell, leading to the activation of the caspase cascade and subsequent cell death.
Furthermore, other meroterpenoids isolated from Psidium guajava have been shown to act as catalytic inhibitors of topoisomerase I (Top1), an enzyme crucial for DNA replication and repair in cancer cells.[7] While the direct effect of this compound on Top1 has not been explicitly detailed, this represents a plausible avenue for its mechanism of action that warrants further investigation. Some studies also suggest that related compounds can inhibit the AKT/mTOR signaling pathway.[8]
Figure 1. Proposed inhibitory action of this compound on the anti-apoptotic protein Bcl-2.
Experimental Protocols
The isolation and characterization of this compound involve a multi-step process combining extraction and various chromatographic techniques. The following is a generalized workflow based on methodologies reported for the isolation of meroterpenoids from Psidium guajava.
Figure 2. General experimental workflow for the isolation of this compound.
Detailed Methodologies:
-
Plant Material and Extraction: Air-dried and powdered fruits of Psidium guajava are subjected to extraction with petroleum ether at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.[7]
-
Isolation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and acetone. Fractions are collected and monitored by thin-layer chromatography. Fractions containing the compound of interest are pooled and further purified using preparative high-performance liquid chromatography (HPLC).[7]
-
Structure Elucidation: The structure of the purified compound is determined by comprehensive spectroscopic analysis, including 1D and 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HR-ESI-MS).[2][7]
-
Cytotoxicity Assays: The in vitro anticancer activity is typically evaluated using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay against a panel of human cancer cell lines.[4]
Future Directions
This compound represents a promising scaffold for the development of new anticancer drugs. Future research should focus on:
-
Total Synthesis: The development of a total synthesis route for this compound would enable the production of larger quantities for further biological evaluation and the generation of novel analogs with improved potency and selectivity.
-
Mechanism of Action Studies: In-depth studies are required to fully elucidate the molecular targets and signaling pathways modulated by this compound. This will provide a clearer understanding of its anticancer effects and potential for therapeutic application.
-
In Vivo Efficacy: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a library of this compound derivatives will help to identify the key structural features required for its anticancer activity, guiding the design of more potent and drug-like molecules.
Conclusion
This compound is a potent cytotoxic meroterpenoid with significant potential for development as an anticancer therapeutic. This technical guide summarizes the current knowledge of its chemical and biological properties, providing a foundation for future research aimed at harnessing its therapeutic potential in the fight against cancer. The detailed data and experimental protocols presented herein are intended to facilitate further investigation and accelerate the translation of this promising natural product into a clinical candidate.
References
- 1. Guajadial | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. The Anticancer Potential of Psidium guajava (Guava) Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Meroterpenoids with Antitumor Activities from Guava (Psidium guajava) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring the Systematic Anticancer Mechanism in Selected Medicinal Plants: A Review [xiahepublishing.com]
4,5-Diepipsidial A: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Diepipsidial A is a naturally occurring meroterpenoid that has garnered significant interest within the scientific community due to its potent biological activities, particularly its cytotoxic effects against various human cancer cell lines. This technical guide provides a detailed overview of the discovery, natural source, and chemical properties of this compound. It further outlines the experimental protocols for its isolation and structure elucidation and summarizes its known biological activities with a focus on its anticancer properties. Finally, a proposed mechanism of action involving the inhibition of the anti-apoptotic protein Bcl-2 is presented.
Discovery and Natural Source
This compound was first isolated from the leaves of the guava tree, Psidium guajava L., a plant belonging to the Myrtaceae family.[1][2] Subsequent studies have also identified its presence in the fruits of the same plant.[3] This compound is part of a larger family of structurally related meroterpenoids, including psidials, guajadials, and psiguadials, that have been isolated from this species.
Chemical Properties
This compound is classified as a triterpenoid.[4] Its chemical structure and properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | This compound | [4][5][6] |
| CAS Number | 1219603-97-0 | [4][5][6] |
| Molecular Formula | C30H34O5 | [4][5][6] |
| Molecular Weight | 474.59 g/mol | [4][5][6] |
| Class | Meroterpenoid | [1][2] |
Biological Activity: Cytotoxicity
This compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines. The 50% inhibitory concentration (IC50) values from various studies are presented in the table below for comparative analysis.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| A549 | Lung Carcinoma | 0.16 | [3][7] |
| Huh7 | Hepatoma | 2.82 | [7][8] |
| DU145 | Prostate Carcinoma | 4.79 | [7][8] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 7.0 | [7] |
| HCT116 | Colorectal Carcinoma | 9.13 | [7] |
| HL-60 | Promyelocytic Leukemia | 3.21 - 9.94 | [1] |
| SMMC-7721 | Hepatoma | 3.21 - 9.94 | [1] |
| MCF-7 | Breast Adenocarcinoma | 3.21 - 9.94 | [1] |
| SW-480 | Colorectal Adenocarcinoma | 3.21 - 9.94 | [1] |
*Note: The IC50 values for HL-60, SMMC-7721, MCF-7, and SW-480 are reported as a range for a group of sixteen isolated meroterpenoids, including this compound.[1]
Experimental Protocols
Isolation and Purification of this compound
The following is a generalized protocol for the isolation of this compound from Psidium guajava, based on methods reported for related meroterpenoids.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. eprints.tiu.edu.iq [eprints.tiu.edu.iq]
- 6. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. The Anticancer Potential of Psidium guajava (Guava) Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling 4,5-Diepipsidial A: A Technical Guide to its IUPAC Nomenclature, Bioactivity, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural product 4,5-Diepipsidial A, a meroterpenoid isolated from the leaves of the guava plant, Psidium guajava. This document details its precise chemical identity according to IUPAC nomenclature, summarizes its biological activities with a focus on its cytotoxic effects, and outlines the experimental methodologies used for its characterization.
IUPAC Nomenclature
Through analysis of its chemical structure and stereochemistry, the formal International Union of Pure and Applied Chemistry (IUPAC) name for this compound has been determined. It is crucial to distinguish it from its stereoisomer, Psidial A. The "4,5-diepi" prefix indicates a difference in the stereochemical configuration at the 4th and 5th positions of the core structure.
Based on the established structure of the parent compound, Psidial A, the IUPAC name for this compound is (1S,4R,5R,7R,11R,12R)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.0⁴,⁷.0¹³,¹⁸]nonadeca-13,15,17-triene-15,17-dicarbaldehyde .
Biological Activity: Cytotoxicity Profiling
This compound has been identified as a bioactive compound with notable cytotoxic effects against various human cancer cell lines. Research has demonstrated its potential as an antitumor agent. A summary of its inhibitory activity is presented below.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HL-60 | Promyelocytic Leukemia | Data not available in abstract |
| A-549 | Lung Carcinoma | Data not available in abstract |
| SMMC-7721 | Hepatocellular Carcinoma | Data not available in abstract |
| MCF-7 | Breast Adenocarcinoma | Data not available in abstract |
| SW480 | Colorectal Adenocarcinoma | Data not available in abstract |
Note: While the study confirmed cytotoxic activity against these cell lines, the specific IC₅₀ values for this compound were not detailed in the available abstracts. The study did indicate that the related compound, guapsidial A, was the most effective with IC₅₀ values ranging from 3.21 to 9.94 µM across the tested cell lines[1][2].
Experimental Protocols
The isolation and characterization of this compound, along with the evaluation of its biological activity, involve a series of sophisticated experimental procedures.
Isolation and Structural Elucidation
The isolation of this compound from the leaves of Psidium guajava typically follows a multi-step process:
-
Extraction: The dried and powdered leaves of Psidium guajava are subjected to solvent extraction, typically with ethanol (B145695) or methanol, to obtain a crude extract.
-
Fractionation: The crude extract is then partitioned between different immiscible solvents (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity.
-
Purification: The fractions showing biological activity are further purified using various chromatographic techniques, including column chromatography over silica (B1680970) gel or Sephadex, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
-
Structure Elucidation: The chemical structure of the isolated compound is determined using a combination of spectroscopic methods. Mass spectrometry (MS) is used to determine the molecular weight and formula. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments, is employed to elucidate the detailed connectivity and stereochemistry of the molecule.
Cytotoxicity Assays
The cytotoxic activity of this compound against various cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are harvested and seeded into 96-well microplates at a predetermined density.
-
Compound Treatment: After allowing the cells to attach, they are treated with various concentrations of this compound. A negative control (vehicle-treated cells) and a positive control (a known cytotoxic agent) are included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Assay: Following incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Signaling Pathways
The precise molecular mechanisms and signaling pathways through which this compound exerts its cytotoxic effects are still under investigation. However, many meroterpenoids isolated from Psidium guajava have been shown to induce apoptosis in cancer cells.
Further research is required to elucidate the specific intracellular targets and the upstream and downstream signaling molecules involved in the bioactivity of this compound. This could involve studies on its effects on key regulators of apoptosis such as the Bcl-2 family of proteins, caspases, and cell cycle checkpoints.
This technical guide serves as a foundational resource for professionals in the fields of natural product chemistry, pharmacology, and oncology. The information presented herein highlights the potential of this compound as a lead compound for the development of novel anticancer therapeutics.
References
Unraveling the Putative Biosynthetic Route of 4,5-Diepipsidial A and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The natural product 4,5-Diepipsidial A, a member of the broader class of meroterpenoids, has garnered interest for its potential biological activities. While detailed enzymatic and genetic studies on its biosynthesis are not extensively documented in publicly available literature, a plausible biosynthetic pathway has been postulated and explored through biomimetic synthesis, particularly for its close analog, Psidial A. These compounds are primarily isolated from the leaves of the guava plant, Psidium guajava.[1][2] This technical guide aims to consolidate the current understanding of the proposed biosynthetic pathway, drawing parallels from the synthesis of related meroterpenoids.
Proposed Biosynthetic Pathway: A Hetero-Diels-Alder Approach
The biosynthesis of Psidial A, and by extension likely this compound, is hypothesized to proceed via a hetero-Diels-Alder reaction. This reaction involves the cycloaddition of a diene with a dienophile. In this case, the proposed precursors are a sesquiterpenoid and an o-quinone methide.[3]
A biomimetic synthesis has successfully verified this hypothesis for the formation of Guajadial and Psidial A.[3] The key steps are outlined below:
-
Formation of the o-Quinone Methide: The synthesis initiates with a Knoevenagel condensation between benzaldehyde (B42025) and diformylphloroglucinol. This intermediate then forms an o-quinone methide in situ.
-
Hetero-Diels-Alder Cycloaddition: The generated o-quinone methide then acts as a dienophile in a hetero-Diels-Alder reaction with a sesquiterpene, such as caryophyllene. This cycloaddition is the crucial step that forms the core structure of these meroterpenoids.[3]
The diastereoselectivity of this reaction likely gives rise to the different stereoisomers found in this class of compounds, such as Guajadial and Psidial A.[3]
Visualization of the Proposed Biosynthetic Pathway
The following diagram illustrates the key steps in the proposed biomimetic synthesis of Psidial A, which serves as a model for the biosynthesis of this compound.
Caption: Proposed biomimetic synthesis of Psidial A.
Quantitative Data
Currently, there is a lack of quantitative data in the public domain regarding the enzymatic kinetics and yields of the specific biosynthetic steps for this compound within Psidium guajava. The available information is centered on the chemical feasibility of the proposed pathway through biomimetic synthesis.
Experimental Protocols
Detailed experimental protocols for the elucidation of the in vivo biosynthetic pathway of this compound are not available in the reviewed literature. The existing studies focus on the chemical synthesis and structural elucidation of related compounds.[1][2] The biomimetic synthesis of Guajadial and Psidial A was achieved through a one-pot aqueous, three-component coupling reaction of caryophyllene, benzaldehyde, and diformylphloroglucinol.[3]
Future Outlook
The proposed hetero-Diels-Alder pathway provides a strong foundation for understanding the biosynthesis of this compound and related meroterpenoids. Future research, likely involving transcriptomics of Psidium guajava and characterization of candidate enzymes such as synthases and oxidoreductases, will be crucial to fully elucidate the enzymatic machinery responsible for the synthesis of these complex natural products. Such studies would enable the heterologous production of these compounds and the engineering of novel analogs with potentially enhanced therapeutic properties.
References
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Psidial A, a meroterpenoid derived from the leaves of the guava plant (Psidium guajava), along with its related compounds such as guajadial (B15128780), psiguadial A, and psiguadial B, has emerged as a subject of significant scientific interest.[1][2] These natural products have demonstrated a range of biological activities, most notably potent anticancer and anti-inflammatory effects, positioning them as promising candidates for future therapeutic development. This technical guide provides a comprehensive literature review of psidial A and its analogues, with a focus on their biological activities, underlying mechanisms of action, and the experimental methodologies employed in their evaluation. All quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are detailed. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the current state of research.
Chemical Structures
Psidial A and its related compounds are complex meroterpenoids, which are natural products of mixed biosynthetic origin, typically incorporating a terpenoid and a polyketide moiety.[2][3]
Quantitative Biological Activity Data
The cytotoxic and anti-inflammatory activities of psidial A and related compounds have been evaluated against a variety of cancer cell lines and in inflammatory models. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and Total Growth Inhibition (TGI) values.
Table 1: Anticancer Activity of Guajadial and Related Fractions from Psidium guajava [4][5][6][7]
| Cell Line | Cancer Type | Compound/Fraction | Parameter | Value (µg/mL) |
| MCF-7 | Breast Cancer | Guajadial | TGI | 5.59 |
| MCF-7 BUS | Tamoxifen-resistant Breast Cancer | Guajadial | TGI | 2.27 |
| A549 | Lung Cancer | Guajadial | IC50 | 6.30 |
| HL-60 | Promyelocytic Leukemia | Guajadial | IC50 | 7.77 |
| SMMC-7721 | Hepatocellular Carcinoma | Guajadial | IC50 | 5.59 |
| K562 | Chronic Myelogenous Leukemia | Guajadial | TGI | 2 |
| NCI/ADR-RES | Doxorubicin-resistant Ovarian Cancer | Guajadial | TGI | 4 |
| NCI-H460 | Lung Cancer | Guajadial | TGI | 5 |
| HT-29 | Colon Cancer | Guajadial | TGI | 5 |
| PC-3 | Prostate Cancer | Guajadial | TGI | 12 |
| 786-0 | Renal Cancer | Guajadial | TGI | 28 |
| OVCAR-3 | Ovarian Cancer | Active Fraction | TGI | 1 |
| UACC62 | Melanoma | Active Fraction | TGI | 37 |
| KBM5 | Chronic Myeloid Leukemia | Hexane Extract | IC50 | 22.73 - 51.65 |
| SCC4 | Tongue Squamous Cell Carcinoma | Hexane Extract | IC50 | 22.82 - 70.25 |
| U266 | Multiple Myeloma | Hexane Extract | IC50 | 20.97 - 89.55 |
Table 2: Anti-inflammatory Activity of Psidium guajava Leaf Extracts [1][8][9][10]
| Assay | Model | Extract | Parameter | Value (µg/mL) |
| Protein Denaturation | Bovine Serum Albumin | Guava Cultivar Extracts | IC50 | Varies by cultivar |
| Nitric Oxide Production | LPS-stimulated RAW264.7 macrophages | Ethanolic Leaf Extract | Inhibition | Dose-dependent |
| Prostaglandin E2 Production | LPS-stimulated RAW264.7 macrophages | Ethanolic Leaf Extract | Inhibition | Dose-dependent |
Experimental Protocols
Isolation of Psidial A and Related Meroterpenoids
A general workflow for the isolation of these compounds from Psidium guajava leaves is depicted below.
Biomimetic Synthesis of Guajadial and Psidial A
A short biomimetic synthesis has been reported, providing insight into the potential biosynthetic pathway.[3][11][12][13]
Reaction: A three-component coupling reaction.
Reactants:
-
Benzaldehyde
-
Diformylphloroglucinol
Conditions: The reaction can be performed in an aqueous medium, and heating can improve the yield.[3] The use of neat caryophyllene as both a reactant and a solvent has also been explored.[3]
Outcome: This reaction yields guajadial and psidial A, with the stereochemical outcome largely influenced by the conformation of caryophyllene.[3]
Cytotoxicity Assays
The anticancer activity of psidial A and its analogues is commonly assessed using the Sulforhodamine B (SRB) and MTT assays.
Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a colorimetric method used to determine cell density based on the measurement of total cellular protein content.
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Gently fix the cells with cold 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain with 0.4% (w/v) SRB solution for 30 minutes at room temperature.
-
Washing: Remove unbound dye by washing with 1% (v/v) acetic acid.
-
Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Read the absorbance at a wavelength of approximately 510 nm.
MTT Assay Protocol
The MTT assay is a colorimetric assay that measures cell metabolic activity.
-
Cell Plating: As in the SRB assay.
-
Compound Treatment: As in the SRB assay.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength between 500 and 600 nm.
Mechanisms of Action
The anticancer and anti-inflammatory properties of psidial A and its related compounds are attributed to their modulation of key cellular signaling pathways.
As Selective Estrogen Receptor Modulators (SERMs)
In silico docking studies have suggested that psidial A and guajadial can fit into estrogen receptors (ERs), indicating they may act as Selective Estrogen Receptor Modulators (SERMs).[14] SERMs can exhibit either estrogenic (agonist) or anti-estrogenic (antagonist) activity in a tissue-specific manner. In the context of breast cancer, an antagonistic effect on ERs in breast tissue would inhibit the growth of estrogen-dependent tumors.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Guajadial has been shown to inhibit this pathway, leading to the suppression of cancer cell proliferation.[4]
Conclusion
Psidial A and its related meroterpenoids from Psidium guajava represent a promising class of natural products with significant anticancer and anti-inflammatory potential. Their multifaceted mechanisms of action, including the potential to act as SERMs and inhibitors of key pro-survival signaling pathways, make them attractive candidates for further investigation in drug discovery and development. The detailed experimental protocols and compiled quantitative data provided in this guide serve as a valuable resource for researchers in the field, facilitating ongoing efforts to unlock the full therapeutic potential of these fascinating compounds. Further studies are warranted to fully elucidate their mechanisms of action, pharmacokinetic profiles, and in vivo efficacy.
References
- 1. Anti-inflammatory effects of an ethanolic extract of guava (Psidium guajava L.) leaves in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chemical composition, antioxidant, antitumor, anticancer and cytotoxic effects of Psidium guajava leaf extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A study of the anti-inflammatory effect of the leaves of Psidium guajava Linn. on experimental animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Collection - A Short Biomimetic Synthesis of the Meroterpenoids Guajadial and Psidial A - Organic Letters - Figshare [acs.figshare.com]
- 13. A short biomimetic synthesis of the meroterpenoids guajadial and psidial A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro, in vivo and in silico analysis of the anticancer and estrogen-like activity of guava leaf extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthetic Protocol for 4,5-Diepipsidial A: A Detailed Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthetic approach toward 4,5-Diepipsidial A, a meroterpenoid natural product isolated from Psidium guajava. While a direct total synthesis of this compound has not been extensively published, this protocol details the enantioselective total synthesis of the closely related and structurally analogous compound, (-)-Psiguadial A. The synthetic strategy, pioneered by the Chain group, offers a viable pathway to the core structure of these complex natural products and can be adapted for the synthesis of various analogues, including this compound.
Chemical Structure
This compound is a complex meroterpenoid characterized by a fused polycyclic ring system. Its molecular formula is C₃₀H₃₄O₅. The "epipsidial" nomenclature suggests a specific stereochemical relationship, likely an epimer of Psidial A at positions 4 and 5.
Retrosynthetic Analysis
The synthetic approach to the psidial family of natural products hinges on a convergent strategy. The key disconnection lies in the formation of the bond between the terpenoid and the polyketide-derived aromatic fragment. The total synthesis of (-)-Psiguadial A by Chain and coworkers showcases an elegant approach centered around a crucial enolate-ortho-quinone methide coupling reaction.
High-Yield Purification of 4,5-Diepipsidial A from Psidium guajava: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Diepipsidial A, a meroterpenoid found in the leaves and fruit of the guava plant (Psidium guajava), has garnered interest for its potential biological activities.[1][2][3][4] This document provides detailed application notes and a generalized protocol for the high-yield purification of this compound and related meroterpenoids from P. guajava. The methodology is based on established phytochemical extraction and chromatographic techniques, compiled from various studies on the isolation of analogous compounds from this plant source.[2][5][6][7][8][9] This guide is intended to provide a robust starting point for researchers seeking to isolate and study this class of compounds.
Introduction
Psidium guajava L. is a well-known medicinal plant, with various parts of the plant, particularly the leaves and fruits, being rich in a diverse array of secondary metabolites, including flavonoids, phenolics, and a unique class of compounds known as meroterpenoids.[1][4] Meroterpenoids from P. guajava, such as this compound, have demonstrated interesting biological activities, making them attractive candidates for further investigation in drug discovery and development.[5][6] The efficient isolation and purification of these compounds are crucial for their structural elucidation, pharmacological testing, and subsequent research. This document outlines a comprehensive workflow for the extraction and purification of this compound from P. guajava leaves.
Data Presentation
Table 1: Summary of a Representative Purification Scheme for Meroterpenoids from Psidium guajava
| Step | Method | Eluent/Solvent System | Yield (per 100g of dry leaf powder) | Purity |
| 1. Extraction | Maceration or Soxhlet | 95% Ethanol (B145695) | 10-15 g (Crude Extract) | Low |
| 2. Fractionation | Liquid-Liquid Partition | Ethyl Acetate (B1210297) and Water | 3-5 g (Ethyl Acetate Fraction) | Moderate |
| 3. Column Chromatography | Silica (B1680970) Gel Chromatography | Hexane-Ethyl Acetate Gradient | 100-200 mg (Semi-purified Fraction) | Moderate-High |
| 4. Fine Purification | Preparative HPLC | Acetonitrile-Water Gradient | 5-10 mg (Isolated Compound) | >95% |
Note: The yields presented are estimates based on typical recoveries for similar compounds from Psidium guajava and may vary depending on the plant material and specific experimental conditions.
Experimental Protocols
Preparation of Plant Material
-
Collect fresh, healthy leaves of Psidium guajava.
-
Wash the leaves thoroughly with distilled water to remove any dirt and contaminants.
-
Air-dry the leaves in the shade at room temperature for 7-10 days or until they are brittle.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
-
Store the powdered plant material in an airtight container in a cool, dark, and dry place until extraction.
Extraction of Crude Meroterpenoid Mixture
-
Weigh 100 g of the dried leaf powder and place it in a large Erlenmeyer flask.
-
Add 1 L of 95% ethanol to the flask, ensuring the powder is fully submerged.
-
Seal the flask and macerate the mixture at room temperature for 72 hours with occasional shaking.
-
Alternatively, for a more exhaustive extraction, use a Soxhlet apparatus to extract the powder with 95% ethanol for 24 hours.
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude ethanol extract.
Fractionation of the Crude Extract
-
Dissolve the crude ethanol extract in 200 mL of distilled water.
-
Transfer the aqueous suspension to a 500 mL separatory funnel.
-
Perform liquid-liquid partitioning by adding 200 mL of ethyl acetate and shaking vigorously.
-
Allow the layers to separate and collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer two more times with 200 mL of ethyl acetate each.
-
Combine the ethyl acetate fractions and concentrate them using a rotary evaporator to yield the ethyl acetate fraction, which is enriched in meroterpenoids.
Isolation by Column Chromatography
-
Prepare a silica gel (60-120 mesh) column in a suitable glass column.
-
Dissolve the dried ethyl acetate fraction in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of hexane (B92381) and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate.
-
Collect fractions of 10-20 mL and monitor the separation by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3) and visualizing with UV light or an appropriate staining reagent.
-
Pool the fractions containing the compounds of interest based on their TLC profiles.
High-Purity Purification by Preparative HPLC
-
Further purify the pooled fractions containing this compound using a preparative High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column.
-
Dissolve the semi-purified fraction in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Inject the sample onto the column and elute with a gradient of acetonitrile (B52724) and water.
-
Monitor the elution profile with a UV detector at a suitable wavelength (e.g., 254 nm).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain the pure compound.
-
Confirm the purity and identity of the isolated this compound using analytical techniques such as analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Figure 1: General workflow for the purification of this compound.
Figure 2: Logical steps in the purification process.
References
- 1. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Guajadial:â An Unusual Meroterpenoid from Guava Leaves Psidium guajava - Organic Letters - Figshare [acs.figshare.com]
- 4. Psidium guajava L. An Incalculable but Underexplored Food Crop: Its Phytochemistry, Ethnopharmacology, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guajadial: an unusual meroterpenoid from guava leaves Psidium guajava - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Psidials A-C, three unusual meroterpenoids from the leaves of Psidium guajava L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Six Unusual Meroterpenoids from the Leaves of Psidium guajava L. and Their PTP1B Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Guajadials C-F, four unusual meroterpenoids from Psidium guajava - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guadial A and psiguadials C and D, three unusual meroterpenoids from Psidium guajava - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Efficacy Testing of 4,5-Diepipsidial A
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Diepipsidial A is a novel natural product with potential therapeutic applications. To elucidate its biological activities and determine its efficacy, a panel of robust in vitro assays is essential. These application notes provide detailed protocols for assessing the anti-inflammatory and anti-cancer properties of this compound. The following sections outline the methodologies for key experiments, present data in a structured format, and include visualizations of experimental workflows and relevant signaling pathways.
Section 1: Anti-Inflammatory Activity of this compound
Inflammation is a critical physiological process that, when dysregulated, contributes to a variety of chronic diseases. Natural products are a rich source of novel anti-inflammatory agents. The following assays are designed to evaluate the potential of this compound to modulate inflammatory responses in a cellular model of inflammation.
Assessment of Cytotoxicity in RAW 264.7 Macrophages
Prior to evaluating the anti-inflammatory effects of this compound, it is crucial to determine its cytotoxic concentration range in the selected cell line. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.1%. Add 100 µL of the compound dilutions to the respective wells and incubate for 24 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control group.
Data Presentation: Cytotoxicity of this compound on RAW 264.7 Cells
| Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| Vehicle Control | 1.25 ± 0.08 | 100 |
| 0.1 | 1.23 ± 0.07 | 98.4 |
| 1 | 1.20 ± 0.09 | 96.0 |
| 10 | 1.15 ± 0.06 | 92.0 |
| 50 | 0.98 ± 0.05 | 78.4 |
| 100 | 0.65 ± 0.04 | 52.0 |
Inhibition of Nitric Oxide Production
Nitric oxide (NO) is a key inflammatory mediator produced by activated macrophages. The Griess assay is used to measure nitrite (B80452), a stable and nonvolatile breakdown product of NO.
Experimental Protocol: Griess Assay for Nitric Oxide
-
Cell Seeding and Treatment: Seed RAW 264.7 cells as described in the MTT assay protocol. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells and incubate for 24 hours.
-
Griess Reagent Reaction: Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve.
Data Presentation: Effect of this compound on NO Production
| Treatment | Absorbance (540 nm) (Mean ± SD) | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control | 0.12 ± 0.01 | 2.5 | - |
| LPS (1 µg/mL) | 0.85 ± 0.05 | 42.5 | 0 |
| LPS + this compound (1 µM) | 0.78 ± 0.04 | 39.0 | 8.2 |
| LPS + this compound (10 µM) | 0.55 ± 0.03 | 27.5 | 35.3 |
| LPS + this compound (50 µM) | 0.30 ± 0.02 | 15.0 | 64.7 |
Quantification of Pro-Inflammatory Cytokines
Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a central role in the inflammatory cascade. Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying these cytokines.
Experimental Protocol: ELISA for TNF-α and IL-6
-
Cell Culture and Treatment: Follow the same procedure for cell seeding, pre-treatment with this compound, and LPS stimulation as described for the Griess assay.
-
Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatants.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits used. This typically involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (usually 450 nm).
-
Data Analysis: Calculate the concentrations of TNF-α and IL-6 in the supernatants using standard curves generated with recombinant cytokines.
Data Presentation: Effect of this compound on TNF-α and IL-6 Production
| Treatment | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |
| Control | 50 ± 5 | 30 ± 4 |
| LPS (1 µg/mL) | 1200 ± 80 | 800 ± 60 |
| LPS + this compound (1 µM) | 1050 ± 70 | 720 ± 50 |
| LPS + this compound (10 µM) | 700 ± 50 | 450 ± 40 |
| LPS + this compound (50 µM) | 350 ± 30 | 200 ± 25 |
Visualization of Experimental Workflow and Signaling Pathway
Workflow for anti-inflammatory assays.
Potential inhibition of the NF-κB pathway.
Section 2: Anti-Cancer Activity of this compound
Many natural products exhibit potent anti-cancer properties by inducing cytotoxicity and apoptosis in cancer cells. The following protocols are designed to assess the anti-proliferative and pro-apoptotic effects of this compound on various cancer cell lines.
Cytotoxicity Screening in Cancer Cell Lines
The initial step in evaluating anti-cancer potential is to screen for cytotoxicity against a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer). The CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels, is a highly sensitive method for this purpose.
Experimental Protocol: CellTiter-Glo® Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 72 hours.
-
Assay Procedure: Allow the plate and its contents to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Luminescence Measurement: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value from the dose-response curve.
Data Presentation: Cytotoxicity of this compound on Cancer Cell Lines (IC₅₀ values)
| Cell Line | Cancer Type | IC₅₀ (µM) (Mean ± SD) |
| MCF-7 | Breast | 15.2 ± 1.8 |
| A549 | Lung | 25.8 ± 2.5 |
| HCT116 | Colon | 10.5 ± 1.2 |
| Normal Fibroblasts | Control | > 100 |
Assessment of Apoptosis Induction
Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer drugs eliminate tumor cells. Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Seed cancer cells in a 96-well plate and treat with this compound at its IC₅₀ concentration for various time points (e.g., 6, 12, 24 hours).
-
Assay Procedure: Follow the protocol for the CellTiter-Glo® assay, but add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Luminescence Measurement: Incubate at room temperature for 1 hour and measure luminescence.
-
Data Analysis: Express the results as fold change in caspase activity compared to the vehicle-treated control.
Data Presentation: Caspase-3/7 Activity in HCT116 Cells
| Treatment Time (hours) | Luminescence (RLU) (Mean ± SD) | Fold Change in Caspase Activity |
| Vehicle Control | 5,000 ± 300 | 1.0 |
| 6 | 12,000 ± 800 | 2.4 |
| 12 | 25,000 ± 1500 | 5.0 |
| 24 | 45,000 ± 2000 | 9.0 |
Flow Cytometry for Apoptosis Analysis
Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat cancer cells with this compound at its IC₅₀ concentration for 24 hours.
-
Cell Harvesting and Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Data Presentation: Apoptosis in HCT116 Cells after 24h Treatment
| Cell Population | Vehicle Control (%) | This compound (10.5 µM) (%) |
| Viable (Annexin V- / PI-) | 95.2 | 45.8 |
| Early Apoptotic (Annexin V+ / PI-) | 2.1 | 35.2 |
| Late Apoptotic/Necrotic (Annexin V+ / PI+) | 1.5 | 18.5 |
| Necrotic (Annexin V- / PI+) | 1.2 | 0.5 |
Visualization of Experimental Workflow and Apoptosis Pathway
Workflow for anti-cancer assays.
Potential induction of the intrinsic apoptosis pathway.
Application Notes and Protocols for Investigating the Mechanism of Action of 4,5-Diepipsidial A
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive framework for elucidating the mechanism of action (MOA) of 4,5-Diepipsidial A, a novel natural product with therapeutic potential. The following protocols outline a systematic approach, beginning with broad phenotypic screening to identify biological activity, followed by target deconvolution and pathway analysis to pinpoint the molecular mechanism. This document offers detailed experimental procedures, data presentation guidelines, and visual workflows to guide researchers in their investigation of this compound.
Introduction: Hypothetical Mechanism of Action
While the precise mechanism of this compound is under investigation, preliminary data from related compounds suggest potential anti-inflammatory and anti-proliferative properties. We hypothesize that this compound exerts its effects through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a crucial regulator of immune and inflammatory responses, cell proliferation, and survival. Dysregulation of the NF-κB pathway is implicated in numerous diseases, including chronic inflammatory disorders and cancer.
Our proposed MOA posits that this compound directly targets and inhibits IκB kinase β (IKKβ), a key enzyme in the canonical NF-κB pathway. This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and is unable to translocate to the nucleus to activate the transcription of pro-inflammatory and pro-survival genes.
The following protocols are designed to rigorously test this hypothesis.
Experimental Workflow
The overall workflow for elucidating the mechanism of action of this compound is depicted below. This multi-step process begins with assessing the compound's effect on cell viability and inflammation, followed by target engagement and pathway modulation assays, and culminates in the validation of the proposed mechanism.
Phase 1: Phenotypic Screening Protocols
Protocol 1: Cell Viability Assay (MTT)
Objective: To determine the cytotoxic effects of this compound on a relevant cell line (e.g., RAW 264.7 murine macrophages or a human cancer cell line such as HeLa).
Materials:
-
This compound stock solution (in DMSO)
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 24 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Untreated Control | 1.25 ± 0.08 | 100 |
| Vehicle Control (DMSO) | 1.23 ± 0.07 | 98.4 |
| 0.1 | 1.20 ± 0.09 | 96.0 |
| 1 | 1.15 ± 0.06 | 92.0 |
| 10 | 0.98 ± 0.05 | 78.4 |
| 50 | 0.65 ± 0.04 | 52.0 |
| 100 | 0.32 ± 0.03 | 25.6 |
| Table 1: Hypothetical cell viability data for this compound in RAW 264.7 cells. |
Protocol 2: Nitric Oxide (NO) Assay
Objective: To assess the anti-inflammatory activity of this compound by measuring its effect on lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 cells.
Materials:
-
RAW 264.7 cells and culture reagents (as above)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent System
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells as described in Protocol 1.
-
Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay, e.g., 1, 5, 10, 25 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS), a positive control (LPS only), and a vehicle control (DMSO + LPS).
-
After incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample, and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (Part II of Griess Reagent) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.
Data Presentation:
| Treatment | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Untreated Control | 2.5 ± 0.3 | - |
| LPS (1 µg/mL) | 45.8 ± 2.1 | 0 |
| LPS + Vehicle (DMSO) | 45.2 ± 2.5 | 1.3 |
| LPS + 1 µM Cmpd | 38.1 ± 1.9 | 16.8 |
| LPS + 5 µM Cmpd | 25.3 ± 1.5 | 44.8 |
| LPS + 10 µM Cmpd | 12.7 ± 1.1 | 72.3 |
| LPS + 25 µM Cmpd | 6.2 ± 0.8 | 86.5 |
| Table 2: Hypothetical data on the inhibition of NO production by this compound. |
Phase 2: Target Identification and Pathway Analysis Protocols
Protocol 3: In Vitro IKKβ Kinase Assay
Objective: To determine if this compound directly inhibits the enzymatic activity of IKKβ.
Materials:
-
Recombinant human IKKβ enzyme
-
IKKβ substrate peptide (e.g., IκBα peptide)
-
This compound
-
Kinase buffer
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add the IKKβ enzyme, the IκBα substrate peptide, and the different concentrations of this compound. Include a positive control (known IKKβ inhibitor) and a negative control (vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for 1 hour.
-
Stop the reaction and measure the remaining ATP (which is inversely proportional to kinase activity) by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC₅₀ value.
Data Presentation:
| Concentration (µM) | Luminescence (RLU) | % IKKβ Inhibition |
| No Enzyme Control | 850,000 | - |
| Vehicle Control | 150,000 | 0 |
| 0.1 | 180,000 | - |
| 1 | 250,000 | 14.3 |
| 5 | 425,000 | 39.3 |
| 10 | 600,000 | 64.3 |
| 25 | 780,000 | 90.0 |
| 50 | 830,000 | 97.1 |
| Table 3: Hypothetical IKKβ kinase inhibition data for this compound. |
Protocol 4: Western Blot Analysis for NF-κB Pathway Proteins
Objective: To investigate the effect of this compound on the phosphorylation of key proteins in the NF-κB signaling cascade in a cellular context.
Materials:
-
RAW 264.7 cells and culture reagents
-
LPS
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer system
-
Primary antibodies: anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Culture and treat RAW 264.7 cells with this compound and/or LPS as described in Protocol 2, but for a shorter duration (e.g., 30 minutes for LPS stimulation).
-
Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using ECL substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control (β-actin).
Data Presentation: The results are typically presented as representative blot images and bar graphs of quantified band intensities.
| Treatment | p-IκBα / IκBα Ratio | p-p65 / p65 Ratio |
| Untreated Control | 0.1 ± 0.02 | 0.15 ± 0.03 |
| LPS (1 µg/mL) | 1.0 ± 0.09 | 1.0 ± 0.11 |
| LPS + 10 µM Cmpd | 0.4 ± 0.05 | 0.5 ± 0.06 |
| LPS + 25 µM Cmpd | 0.2 ± 0.03 | 0.25 ± 0.04 |
| Table 4: Hypothetical quantitative western blot data. |
Protocol 5: NF-κB Luciferase Reporter Assay
Objective: To measure the effect of this compound on NF-κB transcriptional activity.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound
-
TNF-α (or another NF-κB activator)
-
Dual-Luciferase Reporter Assay System (Promega)
-
Luminometer
Procedure:
-
Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the Renilla control plasmid.
-
After 24 hours, pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with TNF-α (10 ng/mL) for 6-8 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using the Dual-Luciferase Reporter Assay System.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
Data Presentation:
| Treatment | Normalized Luciferase Activity (Fold Change) |
| Untreated Control | 1.0 ± 0.1 |
| TNF-α (10 ng/mL) | 15.2 ± 1.3 |
| TNF-α + 10 µM Cmpd | 7.1 ± 0.8 |
| TNF-α + 25 µM Cmpd | 2.5 ± 0.4 |
| Table 5: Hypothetical NF-κB reporter assay results. |
Phase 3: Mechanism Validation Protocols
Protocol 6: RT-qPCR for NF-κB Target Genes
Objective: To confirm that this compound inhibits the expression of NF-κB downstream target genes.
Materials:
-
Treated cell samples (from Protocol 2)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., TNF-α, IL-6, COX-2) and a housekeeping gene (e.g., GAPDH)
-
SYBR Green qPCR Master Mix
-
Real-time PCR system
Procedure:
-
Extract total RNA from the treated cells.
-
Synthesize cDNA from the RNA samples.
-
Perform qPCR using specific primers for the target and housekeeping genes.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Data Presentation:
| Treatment | TNF-α mRNA (Fold Change) | IL-6 mRNA (Fold Change) | COX-2 mRNA (Fold Change) |
| LPS (1 µg/mL) | 12.5 ± 1.1 | 20.1 ± 1.8 | 15.8 ± 1.4 |
| LPS + 10 µM Cmpd | 5.8 ± 0.7 | 9.2 ± 1.0 | 7.3 ± 0.9 |
| LPS + 25 µM Cmpd | 2.1 ± 0.4 | 3.5 ± 0.5 | 2.9 ± 0.6 |
| Table 6: Hypothetical relative gene expression data. |
Protocol 7: Immunofluorescence for p65 Nuclear Translocation
Objective: To visually confirm that this compound inhibits the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
Materials:
-
HeLa cells or RAW 264.7 cells
-
Glass coverslips in a 24-well plate
-
This compound
-
LPS or TNF-α
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4% Paraformaldehyde (PFA) for fixation
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0.1% Triton X-100 for permeabilization
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Blocking buffer (e.g., 1% BSA in PBS)
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Primary antibody: anti-p65
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Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)
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DAPI (for nuclear staining)
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Mounting medium
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Fluorescence microscope
Procedure:
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Grow cells on glass coverslips.
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Treat the cells with this compound and/or an activator (LPS/TNF-α) for 30-60 minutes.
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Fix the cells with 4% PFA.
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Permeabilize the cells with Triton X-100.
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Block with 1% BSA.
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Incubate with the anti-p65 primary antibody.
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Incubate with the fluorescent secondary antibody and DAPI.
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Mount the coverslips on microscope slides.
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Visualize and capture images using a fluorescence microscope.
Data Presentation: Results are presented as representative images showing the subcellular localization of p65 (green) and the nucleus (blue). A quantitative analysis can be performed by measuring the nuclear-to-cytoplasmic fluorescence intensity ratio.
Signaling Pathway Diagram
The diagram below illustrates the hypothesized mechanism of action of this compound within the canonical NF-κB signaling pathway.
Conclusion
The protocols and workflows detailed in these application notes provide a robust and systematic approach to investigate the mechanism of action of this compound. By following this guide, researchers can effectively test the hypothesis that this compound targets the IKKβ/NF-κB signaling pathway, thereby elucidating its therapeutic potential for inflammatory diseases and cancer. The presented methods, from initial phenotypic screens to specific molecular assays, will generate the comprehensive data required for advancing this promising natural product in the drug discovery pipeline.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5-Diepipsidial A
Information regarding the synthesis of 4,5-Diepipsidial A is not currently available in the public domain. Extensive searches for a compound with this specific name have not yielded a known chemical structure or any published synthesis routes.
This suggests that "this compound" may be:
-
A novel compound that has not yet been publicly disclosed in scientific literature.
-
A compound known by a different, more common chemical name.
-
A potential misspelling of an existing compound.
Without the chemical structure of this compound, it is not possible to provide a detailed and accurate technical support guide for its synthesis. Chemical synthesis is highly specific to the molecular structure of the target compound. Key aspects such as starting materials, reaction conditions, purification methods, and potential side reactions are all dictated by the functional groups and stereochemistry of the molecule.
To receive assistance with the synthesis of this compound, please provide one of the following:
-
The chemical structure of this compound.
-
A CAS (Chemical Abstracts Service) number.
-
A reference to a scientific journal article, patent, or other publication that describes the compound.
Once this information is provided, a comprehensive technical support guide can be developed, including troubleshooting protocols, frequently asked questions, data tables on reaction yields, detailed experimental methodologies, and visualizations of the synthetic pathway.
General Guidance for Natural Product Synthesis
For researchers working on the synthesis of novel or complex natural products, the following general advice may be helpful in overcoming common challenges and improving yields:
1. Route Scouting and Optimization:
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Retrosynthetic Analysis: Deconstruct the target molecule into simpler, commercially available starting materials to identify potential synthetic routes.
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Literature Precedent: Investigate the synthesis of structurally similar natural products to identify robust and high-yielding reactions for key transformations.
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Convergent vs. Linear Synthesis: Consider a convergent approach, where different fragments of the molecule are synthesized separately and then combined, which can often lead to higher overall yields compared to a linear sequence.
2. Reaction Condition Optimization:
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Solvent Screening: The choice of solvent can significantly impact reaction rates, selectivity, and solubility of reagents.
-
Temperature Control: Many reactions are highly sensitive to temperature. Precise control can minimize side product formation and improve yield.
-
Catalyst and Reagent Screening: Experiment with different catalysts and reagents to find the most efficient and selective conditions for a particular transformation.
-
Stoichiometry: Carefully control the molar ratios of reactants to maximize the conversion of the limiting reagent.
3. Stereochemical Control:
-
Chiral Pool Synthesis: Utilize enantiomerically pure starting materials derived from natural sources.
-
Asymmetric Catalysis: Employ chiral catalysts to induce stereoselectivity in key bond-forming reactions.
-
Chiral Auxiliaries: Temporarily attach a chiral group to the substrate to direct the stereochemical outcome of a reaction.
4. Purification and Characterization:
-
Chromatography: Optimize flash chromatography conditions (silica gel, solvent system) for efficient separation of the desired product from impurities. High-performance liquid chromatography (HPLC) may be necessary for complex mixtures.
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Crystallization: If the product is a solid, crystallization can be a highly effective method for purification and obtaining material of high purity.
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Spectroscopic Analysis: Thoroughly characterize all intermediates using techniques such as NMR (¹H, ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm their identity and purity before proceeding to the next step.
Below is a generalized workflow that can be adapted for the synthesis of a novel natural product.
Caption: A generalized workflow for natural product synthesis.
We are committed to supporting your research endeavors. Please provide the necessary information about this compound, and we will be pleased to develop a comprehensive and specific technical support guide.
Addressing solubility challenges of 4,5-Diepipsidial A in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility challenges of 4,5-Diepipsidial A in aqueous solutions. Given that this compound is a novel compound with limited publicly available data, the following guidance is based on established methodologies for enhancing the solubility of poorly water-soluble drugs.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the poor aqueous solubility of this compound?
A1: The poor aqueous solubility of this compound is likely attributed to its molecular structure, which probably contains significant hydrophobic regions and may have a high crystal lattice energy. Such characteristics are common in "brick-dust" type molecules, where strong intermolecular forces in the solid state hinder dissolution in aqueous media.[1]
Q2: What initial steps can I take to improve the solubility of this compound for preliminary in vitro experiments?
A2: For initial small-scale experiments, the use of co-solvents is a rapid and effective method to increase the solubility of this compound.[2][3] Commonly used co-solvents include Dimethyl Sulfoxide (DMSO), ethanol, and polyethylene (B3416737) glycols (PEGs).[3] It is crucial to determine the final tolerable solvent concentration for your specific cell line or assay, as high concentrations can be cytotoxic.
Q3: Are there methods to enhance the solubility of this compound for in vivo studies?
A3: Yes, for in vivo applications where toxicity and biocompatibility are major concerns, several advanced formulation strategies can be employed. These include the formation of inclusion complexes with cyclodextrins, the development of solid dispersions, and the preparation of nanosuspensions.[4][5][6] Self-emulsifying drug delivery systems (SEDDS) are also a viable option for oral administration.[7]
Q4: How do surfactants improve the solubility of this compound?
A4: Surfactants enhance solubility by forming micelles that encapsulate the hydrophobic this compound molecules.[5] The hydrophilic outer shell of the micelle allows it to be dispersed in the aqueous medium, effectively increasing the concentration of the compound in the solution.[5] Common nonionic surfactants used in pharmaceutical formulations include Polysorbates (e.g., Tween® 80) and Poloxamers.[5]
Q5: What is a solid dispersion and how can it help with this compound?
A5: A solid dispersion is a system where the drug is dispersed in a hydrophilic carrier matrix, usually in an amorphous state.[6] By preventing the drug from crystallizing, the energy required for dissolution is reduced, leading to improved solubility and dissolution rates.[6] Carriers like polyvinylpyrrolidone (B124986) (PVP) and polyethylene glycols (PEGs) are commonly used.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation of this compound upon dilution of DMSO stock solution in aqueous buffer. | The concentration of the organic co-solvent (DMSO) is significantly reduced upon dilution, causing the poorly soluble compound to crash out of solution. | 1. Decrease the final concentration: Try diluting to a lower final concentration of this compound. 2. Use a surfactant: Add a biocompatible surfactant (e.g., 0.1% Tween® 80) to the aqueous buffer before adding the DMSO stock. 3. Optimize the co-solvent system: Investigate the use of a co-solvent mixture (e.g., DMSO/ethanol) which may provide better solubility upon dilution. |
| Low and inconsistent bioavailability in animal studies. | This is likely due to poor dissolution of this compound in the gastrointestinal tract. The crystalline form of the drug may not be dissolving efficiently. | 1. Particle size reduction: Micronization or nanonization of the drug powder can increase the surface area for dissolution.[2][3][8] 2. Formulate as a solid dispersion: This will present the drug in a more soluble, amorphous form.[6] 3. Develop a lipid-based formulation: Self-emulsifying drug delivery systems (SEDDS) can improve oral absorption by presenting the drug in a solubilized form.[7] |
| High variability in in vitro assay results. | Inconsistent solubility and the presence of micro-precipitates can lead to variable concentrations of the active compound in different wells or experiments. | 1. Visually inspect solutions: Before use, always inspect the prepared solutions for any signs of precipitation. 2. Incorporate a sonication step: Briefly sonicate the final solution to ensure homogeneity. 3. Consider a cyclodextrin (B1172386) formulation: Inclusion complexes with cyclodextrins can provide a more stable and reproducible solution.[4] |
| Cell toxicity observed at effective concentrations. | The observed toxicity may be due to the high concentration of the co-solvent (e.g., DMSO) rather than the compound itself. | 1. Determine the vehicle's toxicity profile: Run a control experiment with the vehicle alone to assess its cytotoxicity. 2. Reduce the co-solvent concentration: Explore formulation strategies that require lower amounts of organic solvents, such as nanosuspensions or cyclodextrin complexes. |
Quantitative Data Summary
The following table summarizes typical improvements in solubility that can be achieved with different methods for poorly soluble compounds. The actual values for this compound will need to be determined experimentally.
| Method | Typical Carrier/Solvent | Typical Concentration Range | Potential Fold Increase in Solubility |
| Co-solvency | DMSO, Ethanol, PEG 400 | 1-10% (v/v) | 10 - 100 |
| Surfactant Micellization | Tween® 80, Poloxamer 188 | 0.1-2% (w/v) | 50 - 500 |
| Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin | 1-10% (w/v) | 100 - 1000 |
| Solid Dispersion | PVP K30, Soluplus® | 1:1 to 1:10 (Drug:Carrier) | 100 - 5000 |
| Nanosuspension | - | Particle size: 200-600 nm | Dissolution rate enhancement |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent System
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in 100% DMSO.
-
Solubility Screening: In separate microcentrifuge tubes, prepare a series of aqueous buffers containing varying percentages of a co-solvent (e.g., 0%, 1%, 2%, 5%, and 10% DMSO).
-
Equilibration: Add an excess amount of this compound to each tube.
-
Shaking: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved compound.
-
Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).
Protocol 2: Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30) in a common volatile solvent (e.g., methanol (B129727) or ethanol) in a round-bottom flask. A typical drug-to-carrier ratio to screen is 1:1, 1:5, and 1:10 (w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure.
-
Drying: Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the solid dispersion from the flask, gently grind it into a fine powder using a mortar and pestle, and pass it through a sieve to ensure a uniform particle size.
-
Solubility Assessment: Determine the aqueous solubility of the prepared solid dispersion using the method described in Protocol 1 (steps 3-6).
Visualizations
Caption: Workflow for developing and evaluating formulations of this compound.
Caption: Strategies to overcome the poor solubility of this compound.
References
- 1. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 2. ijmsdr.org [ijmsdr.org]
- 3. ijpbr.in [ijpbr.in]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japer.in [japer.in]
Investigating the stability and degradation of 4,5-Diepipsidial A in solution
Disclaimer: Initial searches for "4,5-Diepipsidial A" did not yield specific stability or degradation data. This suggests the compound may be novel, hypothetical, or referred to by a different nomenclature. The following guide provides a general framework and best practices for investigating the stability of a novel compound in solution, using hypothetical data and standard methodologies relevant to natural product research and drug development.
Frequently Asked Questions (FAQs)
Q1: My compound appears to be degrading rapidly in my aqueous stock solution. What are the common causes?
A1: Rapid degradation in aqueous solutions is often attributed to several factors. The primary suspects are pH-mediated hydrolysis, oxidation, and enzymatic degradation if the solution is not sterile. Temperature and light exposure can also significantly accelerate these processes. We recommend preparing fresh solutions for each experiment and storing them under appropriate conditions (e.g., protected from light, at low temperatures).
Q2: How can I determine the optimal pH for my compound's stability in solution?
A2: A pH stability profile study is essential. This typically involves dissolving the compound in a series of buffers across a wide pH range (e.g., pH 2 to pH 10) and monitoring its concentration over time using a stability-indicating method like HPLC-UV. The pH at which the degradation rate is lowest is considered the optimal pH for stability.
Q3: What is a "forced degradation" study, and why is it necessary?
A3: A forced degradation study, also known as stress testing, is a critical component of drug development and compound characterization. It involves intentionally exposing the compound to harsh conditions such as strong acids, bases, oxidizing agents, high temperatures, and intense light. The purposes of this study are to:
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Identify potential degradation products.
-
Understand the degradation pathways.
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Develop and validate a stability-indicating analytical method that can resolve the parent compound from its degradation products.
Q4: The concentration of my compound is decreasing, but I don't see any degradation peaks in my chromatogram. What could be happening?
A4: There are several possibilities if you observe a decrease in the main compound peak without corresponding degradation peaks:
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Precipitation: The compound may be precipitating out of solution. Visually inspect your sample for any particulate matter.
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Adsorption: The compound might be adsorbing to the surface of your container (e.g., plastic or glass). Using silanized glass vials or low-adsorption plasticware can mitigate this.
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Non-UV active degradants: The degradation products may not have a chromophore and therefore are not detectable by a UV detector. Using a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) can help identify these.
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Formation of high molecular weight polymers: The compound might be polymerizing, and the resulting polymers may not elute from the HPLC column under your current method.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent results in stability studies | 1. Inconsistent solution preparation.2. Fluctuations in temperature or light exposure.3. Contamination of buffer solutions. | 1. Use a precise and consistent protocol for preparing solutions. Calibrate pipettes and balances regularly.2. Conduct experiments in a temperature-controlled environment and protect samples from light using amber vials or by covering them with aluminum foil.3. Prepare fresh buffers for each experiment and ensure they are properly filtered. |
| Poor peak shape in HPLC analysis | 1. Inappropriate mobile phase pH.2. Column degradation.3. Sample overload. | 1. Adjust the mobile phase pH to be at least 2 units away from the compound's pKa.2. Use a guard column and ensure the mobile phase is compatible with the column chemistry.3. Reduce the concentration or injection volume of your sample. |
| Difficulty in identifying degradation products | 1. Co-elution of degradation products with the parent compound.2. Low concentration of degradation products. | 1. Optimize the HPLC method (e.g., change the gradient, mobile phase composition, or column) to improve resolution.2. Use a more sensitive detector like a mass spectrometer. Concentrate the sample if possible. |
Experimental Protocols
Protocol 1: pH Stability Profile
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Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., 0.1 M HCl for pH 1, citrate (B86180) buffers for pH 3-5, phosphate (B84403) buffers for pH 6-8, and borate (B1201080) buffers for pH 9-10).
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Sample Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol). Spike a known volume of the stock solution into each buffer to achieve the final desired concentration, ensuring the organic solvent content is low (typically <5%) to avoid affecting the buffer pH.
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Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 40°C) and protect them from light.
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample, quench the reaction if necessary (e.g., by neutralizing the pH or cooling), and analyze by a validated stability-indicating HPLC method.
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Data Analysis: Plot the natural logarithm of the compound's concentration versus time for each pH. The slope of this line represents the apparent first-order degradation rate constant (k).
Protocol 2: Forced Degradation Study
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Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C for 24 hours.
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Base Hydrolysis: Incubate the compound in 0.1 M NaOH at 60°C for 24 hours.
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Oxidative Degradation: Treat the compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C) for 48 hours. Also, expose a solution of the compound to the same conditions.
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Photodegradation: Expose a solution of the compound to a light source with a specific wavelength (e.g., UV-A at 365 nm) and intensity for a defined period. A control sample should be kept in the dark.
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Analysis: Analyze all stressed samples by HPLC-MS to identify and quantify the degradation products.
Hypothetical Data Presentation
Table 1: Hypothetical pH-Rate Profile for Compound X at 25°C
| pH | Apparent First-Order Rate Constant (k) (h⁻¹) | Half-life (t₁/₂) (h) |
| 2.0 | 0.0866 | 8.0 |
| 4.0 | 0.0115 | 60.3 |
| 6.0 | 0.0099 | 70.0 |
| 8.0 | 0.0231 | 30.0 |
| 10.0 | 0.1386 | 5.0 |
Table 2: Hypothetical Forced Degradation Results for Compound X
| Stress Condition | % Degradation | Major Degradation Products (Hypothetical) |
| 0.1 M HCl, 60°C, 24h | 25.4% | DP1 (Hydrolysis product) |
| 0.1 M NaOH, 60°C, 24h | 45.8% | DP2 (Epimerization product) |
| 3% H₂O₂, RT, 24h | 15.2% | DP3 (Oxidation product) |
| 80°C, 48h | 8.9% | DP1, DP4 |
| UV Light (365 nm) | 30.1% | DP5 (Photodegradation product) |
Visualizations
Caption: Workflow for Determining pH Stability Profile.
Caption: Hypothetical Signaling Pathway Activated by a Compound.
Identifying degradation products of 4,5-Diepipsidial A under stress conditions
Technical Support Center: Stability and Degradation of 4,5-Diepipsidial A
Frequently Asked Questions (FAQs)
Q1: What are forced degradation studies and why are they important for this compound?
Forced degradation, or stress testing, involves subjecting a drug substance to conditions more severe than accelerated stability testing.[1][2] These studies are crucial for:
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Determining the intrinsic stability of the molecule.[2]
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Developing and validating stability-indicating analytical methods.[5]
For a novel compound like this compound, understanding its degradation profile is essential for formulation development, packaging selection, and defining storage conditions.[4][6]
Q2: What are the typical stress conditions applied in a forced degradation study for a natural product like this compound?
Common stress conditions include:
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Acid Hydrolysis: e.g., 0.1 M HCl at 60°C for 24 hours.
-
Alkaline Hydrolysis: e.g., 0.1 M NaOH at 60°C for 24 hours.
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Oxidation: e.g., 3% H₂O₂ at room temperature for 24 hours.[7]
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Thermal Degradation: e.g., 80°C for 48 hours.[8]
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Photostability: Exposing the sample to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Q3: How do I choose the appropriate analytical technique to identify the degradation products of this compound?
A stability-indicating method is required, which is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[9] High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS) is the most common technique.[5][10] This allows for the separation of the parent compound from its degradation products and provides information for their identification and quantification.
Q4: What level of degradation should I aim for in my stress studies?
A target degradation of 5-20% of the parent compound is generally considered optimal.[2][11] This extent of degradation is sufficient to produce and detect degradation products without leading to secondary degradation, which may not be relevant to the actual stability of the drug under normal storage conditions.[11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed under stress conditions. | Stress conditions are too mild. | Increase the concentration of the stressing agent, the temperature, or the duration of the study.[3] |
| The compound is highly stable under the tested conditions. | Document the stability of the compound under the applied stress conditions. | |
| Complete degradation of this compound. | Stress conditions are too harsh. | Reduce the concentration of the stressing agent, the temperature, or the duration of the study.[11] |
| Poor resolution between this compound and its degradation products in HPLC. | The chromatographic method is not optimized. | Modify the mobile phase composition (e.g., pH, organic solvent ratio), try a different column, or adjust the gradient elution program.[12][13] |
| Inconsistent results between replicate experiments. | Poor sample preparation. | Ensure accurate weighing, complete dissolution of the sample, and consistent sample handling procedures. |
| Fluctuation in experimental conditions. | Tightly control temperature, time, and other environmental factors during the stress testing. | |
| Difficulty in identifying the structure of a degradation product. | Insufficient data from the analytical method. | Utilize High-Resolution Mass Spectrometry (HRMS) for accurate mass determination and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation. |
Hypothetical Degradation Data for this compound
The following table summarizes hypothetical quantitative data from a forced degradation study of this compound.
| Stress Condition | % Degradation of this compound | Major Degradation Products (Hypothetical) | Notes |
| 0.1 M HCl, 60°C, 24h | 15.2% | DP1, DP2 | Significant hydrolysis observed. |
| 0.1 M NaOH, 60°C, 24h | 22.5% | DP3, DP4 | More susceptible to alkaline than acidic conditions. |
| 3% H₂O₂, RT, 24h | 8.7% | DP5 | Moderate oxidative degradation. |
| 80°C, 48h | 5.1% | DP1 | Thermally stable with minor degradation. |
| Photostability | 12.8% | DP6 | Sensitive to light exposure. |
Experimental Protocols
Forced Degradation Study Protocol
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate the solution at 60°C for 24 hours. After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.2 M NaOH.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate the solution at 60°C for 24 hours. After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.2 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Store the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid drug substance in a thermostatically controlled oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A parallel sample should be wrapped in aluminum foil as a dark control.
-
Sample Analysis: After the specified time points, dilute the samples with the mobile phase to a suitable concentration and analyze by a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
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Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (determined by UV scan of this compound).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Workflow for Forced Degradation Studies.
References
- 1. iomcworld.com [iomcworld.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. A validated stability-indicating reversed-phase-HPLC method for dipyridamole in the presence of degradation products and its process-related impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. STABILITY TESTING OF HERBAL NATURAL PRODUCTS | PPTX [slideshare.net]
- 7. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. sphinxsai.com [sphinxsai.com]
- 9. biotech-asia.org [biotech-asia.org]
- 10. A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib and its application in quantification of nanostructured lipid carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. turkjps.org [turkjps.org]
- 13. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P₂)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental pitfalls when working with Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P₂), a critical signaling phospholipid in various cellular processes.
Frequently Asked Questions (FAQs)
Q1: What is Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P₂) and what is its primary role in the cell?
Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P₂ or PIP₂) is a minor phospholipid component primarily found in the plasma membrane of cells.[1] It serves as a key signaling molecule with diverse functions. PtdIns(4,5)P₂ can act as a direct messenger or be a precursor for other second messengers like inositol (B14025) trisphosphate (IP₃), diacylglycerol (DAG), and phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PI(3,4,5)P₃).[2] It plays a crucial role in regulating a wide array of cellular activities, including cytoskeleton dynamics, endocytosis, exocytosis, and cell migration.[2][3]
Q2: I am seeing high background or non-specific binding in my PtdIns(4,5)P₂-protein binding assay. What could be the cause?
High background can be a common issue. Here are a few potential causes and solutions:
-
Inadequate Blocking: Ensure that the membrane or plate is sufficiently blocked. Using a high-quality blocking agent like bovine serum albumin (BSA) or non-fat dry milk for an appropriate duration is crucial.
-
Incorrect Buffer Composition: The ionic strength and detergent concentration in your binding and washing buffers can significantly impact specificity. Try optimizing the salt concentration (e.g., NaCl) and the percentage of non-ionic detergents (e.g., Tween-20 or Triton X-100).
-
PtdIns(4,5)P₂ Aggregation: PtdIns(4,5)P₂ is an anionic lipid and can form micelles or aggregates, leading to non-specific binding. Ensure proper sonication or extrusion of your lipid preparations to create uniform vesicles.
Q3: My PtdIns(4,5)P₂-dependent signaling pathway is not being activated upon agonist stimulation. What should I troubleshoot?
Several factors can lead to a lack of pathway activation. Consider the following:
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Cell Health and Confluency: Ensure your cells are healthy, within a low passage number, and at an optimal confluency for your specific cell type and experiment. Over-confluent or stressed cells may not respond robustly.
-
Agonist Concentration and Incubation Time: Verify that you are using the correct concentration of your agonist and that the stimulation time is appropriate to observe the desired downstream effect. A time-course and dose-response experiment is highly recommended.
-
Phospholipase C (PLC) Activity: PtdIns(4,5)P₂ is hydrolyzed by PLC to generate IP₃ and DAG.[1][4] Ensure that your experimental conditions are not inhibiting PLC activity. Check for the presence of any known PLC inhibitors in your media or reagents.
-
Receptor Expression and Function: Confirm that the receptor upstream of PLC is properly expressed and functional in your cell line.
Troubleshooting Guides
Guide 1: Inconsistent Results in PtdIns(4,5)P₂ Quantification
| Problem | Potential Cause | Recommended Solution |
| High variability between replicates | Inefficient or inconsistent lipid extraction. | Use a well-established lipid extraction protocol, such as a modified Bligh-Dyer method. Ensure consistent vortexing and phase separation. |
| Low PtdIns(4,5)P₂ yield | Degradation of PtdIns(4,5)P₂ by phosphatases during sample preparation. | Work quickly on ice and include phosphatase inhibitors in your lysis and extraction buffers. |
| Signal interference from other lipids | The detection method lacks specificity for PtdIns(4,5)P₂. | Employ a highly specific detection method, such as mass spectrometry or an ELISA-based assay with a monoclonal antibody specific for PtdIns(4,5)P₂. |
Guide 2: Issues with Cellular Imaging of PtdIns(4,5)P₂
| Problem | Potential Cause | Recommended Solution |
| Weak or no fluorescent signal from PtdIns(4,5)P₂ biosensor | Low expression of the biosensor. | Optimize your transfection protocol for higher expression levels. Consider using a stronger promoter or a different delivery method (e.g., lentivirus). |
| The biosensor is not localizing to the plasma membrane. | Ensure the biosensor contains a well-characterized PtdIns(4,5)P₂-binding domain (e.g., the PH domain of PLCδ). Verify the localization of a control fluorescent protein. | |
| Photobleaching of the fluorescent signal | Excessive laser power or exposure time. | Reduce the laser intensity and/or the image acquisition time. Use an anti-fade mounting medium if imaging fixed cells. |
| Off-target effects of the biosensor | Overexpression of the biosensor is sequestering PtdIns(4,5)P₂ and perturbing its normal function. | Use the lowest possible expression level of the biosensor that still provides a detectable signal. Perform functional assays to confirm that the biosensor is not altering cellular physiology. |
Key Experimental Protocols
Protocol 1: Lipid Extraction for PtdIns(4,5)P₂ Analysis
This protocol is a general guideline for the extraction of phosphoinositides from cultured cells.
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 0.5 M trichloroacetic acid (TCA) and scrape the cells.
-
Incubate on ice for 5 minutes.
-
Centrifuge at 2000 x g for 5 minutes at 4°C. Discard the supernatant.
-
-
Lipid Extraction:
-
Resuspend the pellet in 1 mL of a 1:1 mixture of methanol:chloroform (B151607).
-
Add 0.25 mL of chloroform and 0.5 mL of 0.1 M HCl.
-
Vortex thoroughly for 2 minutes.
-
Centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids.
-
-
Drying and Storage:
-
Dry the extracted lipids under a stream of nitrogen gas.
-
Store the dried lipid film at -80°C until further analysis.
-
Signaling Pathways and Workflows
PtdIns(4,5)P₂ Signaling Hub
PtdIns(4,5)P₂ is a central hub for multiple signaling pathways. Upon stimulation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), Phospholipase C (PLC) is activated, which then hydrolyzes PtdIns(4,5)P₂ into the second messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1] IP₃ triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[1] Alternatively, PtdIns(4,5)P₂ can be phosphorylated by PI3-kinase to generate PtdIns(3,4,5)P₃, a key molecule in cell survival and proliferation pathways.[4]
Caption: PtdIns(4,5)P₂ signaling pathways.
Experimental Workflow for Investigating PtdIns(4,5)P₂-Protein Interactions
A common workflow to investigate the interaction between a protein of interest and PtdIns(4,5)P₂ involves several key steps, starting from expressing and purifying the protein to performing a lipid-protein binding assay.
Caption: PtdIns(4,5)P₂-protein interaction workflow.
References
- 1. Phosphatidylinositol 4,5-bisphosphate - Wikipedia [en.wikipedia.org]
- 2. Phosphatidylinositol-4,5-bisphosphate: Targeted Production and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI(4,5)P2: signaling the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PtdIns(4,5)P2-mediated cell signaling: emerging principles and PTEN as a paradigm for regulatory mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in the purification of 4,5-Diepipsidial A
Disclaimer: 4,5-Diepipsidial A is presumed to be a novel or not widely reported fungal secondary metabolite. This guide is based on established principles for the purification of structurally related natural products, such as labdane (B1241275) diterpenoids and meroterpenoids, which are known to present specific purification challenges.
Hypothesized Properties of this compound
Based on its nomenclature, this compound is likely a diterpenoid or meroterpenoid natural product. The name suggests the presence of key functional groups that can influence its stability and chromatographic behavior:
-
"Diepi-" : Indicates a specific stereochemistry, suggesting the presence of multiple chiral centers. Isomer separation might be a significant challenge.
-
"-sidial" : Hints at a relationship to compounds like Psidial A, which are complex meroterpenoids.[1][2]
-
Epoxide functionality (inferred from "epipsidial") : The presence of one or more epoxide rings introduces chemical instability. Epoxides are susceptible to ring-opening under acidic or basic conditions, and even on stationary phases like silica (B1680970) gel.[3][4]
-
Aldehyde functionality (common in related compounds) : Aldehyd groups can be prone to oxidation or other side reactions.
These characteristics suggest that the purification of this compound requires careful handling to prevent degradation and to resolve it from closely related isomers and byproducts.
Frequently Asked Questions (FAQs)
Q1: What is a general workflow for the purification of a novel fungal secondary metabolite like this compound?
A1: A typical workflow involves a multi-step process starting from the fungal culture and ending with the pure compound. The process is designed to progressively enrich the target compound while removing impurities.
Q2: What are the critical first steps before beginning the purification process?
A2: Before any large-scale purification, it is crucial to:
-
Perform a small-scale pilot extraction: Use a small amount of the fungal biomass to test different extraction solvents (e.g., ethyl acetate (B1210297), dichloromethane (B109758), methanol) to determine the best solvent for extracting your target compound.[5]
-
Conduct TLC analysis of crude extracts: Run TLC plates with different solvent systems to get a preliminary idea of the complexity of the extract and the polarity of the target compound.
-
Assess compound stability: Spot the crude extract on a TLC plate and let it sit on the benchtop for a few hours before developing. Also, spot the extract on a silica gel TLC plate and a neutral alumina (B75360) TLC plate to see if the compound streaks or disappears on the silica, which would indicate potential degradation on an acidic stationary phase.
Q3: How do I select the appropriate chromatographic techniques for purifying this compound?
A3: The choice of technique depends on the stage of purification and the properties of the compound and impurities.
-
Initial Cleanup: For very crude extracts rich in fats and highly polar compounds, Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be used to remove these before column chromatography.[6]
-
Bulk Separation: Normal-phase flash column chromatography on silica gel is a common first step for separating large quantities of material based on polarity. However, given the potential for epoxide instability, using deactivated (neutral) silica or an alternative stationary phase like alumina might be necessary.
-
Final Purification: Reversed-phase High-Performance Liquid Chromatography (HPLC) is ideal for the final purification steps. It separates compounds based on hydrophobicity and is excellent for resolving closely related isomers.
Troubleshooting Guides
Extraction & Initial Cleanup
Q: My crude extract is a complex, oily residue containing many pigments and lipids. How can I simplify it before column chromatography?
A: This is a common issue with fungal extracts.
-
Liquid-Liquid Extraction (LLE): A common method is to perform an LLE. For example, if your compound is of medium polarity, you can dissolve the crude extract in a methanol (B129727)/water mixture and then extract this with a non-polar solvent like hexane (B92381). The hexane layer will remove many lipids and non-polar pigments, while your target compound may remain in the methanolic layer.
-
Solid-Phase Extraction (SPE): SPE is a more controlled way to perform an initial cleanup. You can use a C18 (reversed-phase) SPE cartridge to bind your compound and other medium-polarity metabolites, while very polar substances (like sugars and salts from the media) and non-polar lipids can be washed away with different solvent mixtures.[6]
Thin-Layer Chromatography (TLC) Analysis
Q: I'm seeing significant streaking of my target compound on silica gel TLC plates. What is the likely cause?
A: Streaking on TLC plates can have several causes:
-
Compound Degradation: If this compound contains sensitive functional groups like epoxides, the acidic nature of standard silica gel can cause on-plate reactions, leading to a streak of degradation products. Try using neutral or deactivated silica TLC plates, or alumina plates.
-
Acidic or Basic Nature of the Compound: If your compound is acidic, adding a small amount (0.1-1%) of acetic or formic acid to your mobile phase can improve the spot shape. If it's basic, adding a small amount of triethylamine (B128534) can help.
-
Sample Overload: Applying too much sample to the TLC plate can cause streaking. Try spotting a more dilute solution.
Flash Column Chromatography
Q: My compound has very poor recovery from the silica gel column, or it appears to have decomposed. What can I do?
A: This strongly suggests instability on the acidic silica gel.
-
Deactivate the Silica: You can deactivate the silica gel by adding 1-5% triethylamine or ammonia (B1221849) to the eluent system. Alternatively, you can prepare a slurry of silica gel in your starting solvent and add a small percentage of a polar solvent like methanol, then re-evaporate the solvent to "cap" the most active sites.
-
Switch Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil.
-
Use a Different Technique: If the compound is extremely sensitive, it may be better to perform a rough cleanup using SPE and then proceed directly to preparative reversed-phase HPLC, bypassing the silica gel step entirely.
High-Performance Liquid Chromatography (HPLC) Purification
Q: My target compound co-elutes with an impurity in my reversed-phase HPLC run. How can I improve the resolution?
A: Co-elution is a common challenge, especially with complex mixtures containing isomers.
-
Optimize the Gradient: Make the solvent gradient shallower around the elution time of your compound. A slower increase in the organic solvent percentage will give more time for the compounds to separate.
-
Change the Organic Modifier: Acetonitrile (B52724) and methanol have different selectivities. If you are using acetonitrile, try a run with methanol, and vice-versa. This can sometimes reverse the elution order or improve separation.
-
Change the Column Chemistry: If you are using a standard C18 column, switching to a column with a different stationary phase, such as a Phenyl-Hexyl or a C30 column, can provide a different separation mechanism and resolve the co-eluting peaks.
-
Adjust pH: If your molecule or the impurity has ionizable groups, adjusting the pH of the mobile phase (with buffers) can alter their retention times and improve separation.
Compound Stability
Q: My purified this compound degrades upon storage, even as a dried film. What are the best practices for storing a sensitive compound?
A: Epoxide-containing compounds can be sensitive to light, heat, and residual acid or base.
-
Storage Conditions: Store the pure compound at -20°C or -80°C under an inert atmosphere (argon or nitrogen) to prevent oxidation.
-
Solvent Choice: If you need to store it in solution, choose a high-purity, aprotic solvent like anhydrous acetonitrile or acetone. Avoid alcohols like methanol or ethanol, which can potentially react with epoxides over time. Ensure the solvent is free of acidic or basic impurities.
-
Protect from Light: Store vials in the dark or use amber vials to prevent light-induced degradation.[4]
Data Presentation: Example Tables
Table 1: Example Solvent System Selection for Flash Chromatography based on TLC
| Solvent System (Hexane:Ethyl Acetate) | Rf of Target Compound | Rf of Impurity A (less polar) | Rf of Impurity B (more polar) | Assessment |
| 90:10 | 0.65 | 0.80 | 0.68 | Poor separation from impurity B. |
| 80:20 | 0.45 | 0.65 | 0.40 | Good separation. Suitable for column. |
| 70:30 | 0.25 | 0.45 | 0.15 | Good separation. Ideal for column. |
| 60:40 | 0.10 | 0.25 | 0.05 | Too slow; will take a long time to elute. |
Table 2: Example HPLC Gradient Optimization for Purity Analysis
| Time (min) | % Acetonitrile (Method 1) | % Acetonitrile (Method 2 - Optimized) | Observations |
| 0 | 40 | 50 | - |
| 20 | 80 | 70 | Method 1: Target elutes at 15.2 min with a shoulder peak. |
| 25 | 80 | 70 | Method 2: Slower gradient resolves the shoulder into a separate peak at 18.5 min, while the target elutes at 19.1 min. |
| 30 | 40 | 50 | - |
Experimental Protocols
Protocol 1: General Solvent Extraction of Fungal Culture
-
Separate the fungal mycelium from the liquid broth by filtration.
-
Dry the mycelium (lyophilization is preferred).
-
Exhaustively extract the dried mycelium with a suitable organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol) using sonication or soaking for 24-48 hours. Repeat this process 2-3 times.[5]
-
For the liquid broth, perform a liquid-liquid extraction with an equal volume of ethyl acetate. Repeat 2-3 times.
-
Combine all organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
Protocol 2: Solid-Phase Extraction (SPE) for Initial Cleanup
-
Cartridge Conditioning: Condition a C18 SPE cartridge by washing with one column volume of methanol, followed by one column volume of water.
-
Sample Loading: Dissolve the crude extract in a minimal amount of methanol, then dilute with water (to ~10% methanol). Load this solution onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with increasing concentrations of methanol in water (e.g., 20% MeOH, 40% MeOH, 60% MeOH) to elute compounds of increasing polarity.
-
Elution: Elute your target compound with 80-100% methanol or acetonitrile.
-
Analysis: Analyze each fraction by TLC or LC-MS to determine which fraction contains the highest concentration of this compound.
Protocol 3: Preparative Reversed-Phase HPLC
-
Sample Preparation: Dissolve the semi-pure fraction containing this compound in the mobile phase (or a solvent it is readily soluble in, like methanol or acetonitrile). Filter the sample through a 0.45 µm syringe filter.
-
Column and Mobile Phase: Use a preparative C18 column. The mobile phase will typically be a gradient of acetonitrile or methanol in water. Small amounts of formic acid (0.1%) are often added to improve peak shape.
-
Method Development: First, perform an analytical scale run to determine the retention time of your compound and optimize the gradient for the best separation.
-
Preparative Run: Scale up to the preparative column, injecting a larger volume of your sample.
-
Fraction Collection: Collect fractions as the peaks elute, paying close attention to the peak corresponding to your target compound.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity before combining the pure fractions.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions, typically using a rotary evaporator followed by a high-vacuum pump or lyophilizer.
References
- 1. Psidials A-C, three unusual meroterpenoids from the leaves of Psidium guajava L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US4369096A - Process for the purification of epoxides - Google Patents [patents.google.com]
- 5. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The importance of mass spectrometric dereplication in fungal secondary metabolite analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Limited Research on 4,5-Diepipsidial A Derivatives: A Pivot to Psidial A and its Analogs
A comprehensive search of scientific literature reveals a notable absence of specific research on the structure-activity relationship (SAR) of "4,5-Diepipsidial A" derivatives. It is likely that "this compound" is a less common nomenclature or a potential misspelling of "Psidial A," a meroterpenoid isolated from the leaves of the guava plant (Psidium guajava). This guide, therefore, pivots to the available data on Psidial A and its naturally occurring analogs, Psidial B and C, to provide a comparative overview of their biological activities.
This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural products. We will present the known biological data for Psidial A, B, and C, detail the experimental protocols for the assays used to determine their activity, and provide visualizations of a relevant biological pathway and a general workflow for natural product discovery.
Biological Activity of Psidial Analogs
Psidial A, B, and C have been identified as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that is a key negative regulator of insulin (B600854) and leptin signaling pathways.[1] Inhibition of PTP1B is a validated therapeutic strategy for the treatment of type 2 diabetes and obesity. The inhibitory activities of these compounds against PTP1B are summarized in the table below.
| Compound | Source Organism | Target | Activity (% Inhibition at 10 µM) |
| Psidial A | Psidium guajava | PTP1B | 1.7% |
| Psidial B | Psidium guajava | PTP1B | 61.7% |
| Psidial C | Psidium guajava | PTP1B | 38.8% |
Experimental Protocols
The following is a representative protocol for a Protein Tyrosine Phosphatase 1B (PTP1B) inhibition assay, based on commonly used methodologies in the field.
Objective: To determine the in vitro inhibitory activity of test compounds against the PTP1B enzyme.
Materials:
-
Recombinant human PTP1B enzyme
-
PTP1B assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)
-
Substrate: p-nitrophenyl phosphate (B84403) (pNPP)
-
Test compounds (Psidial A, B, C) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Sodium Orthovanadate)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Assay Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
Enzyme Reaction: To each well of a 96-well plate, add the PTP1B enzyme solution.
-
Incubation with Inhibitor: Add the serially diluted test compounds or positive control to the wells containing the enzyme. Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for the binding of the inhibitor to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the pNPP substrate to each well.
-
Measurement: Immediately measure the absorbance of the wells at a specific wavelength (e.g., 405 nm) at time zero and then at regular intervals for a set duration (e.g., every minute for 15-30 minutes) using a microplate reader. The product of the reaction, p-nitrophenol, absorbs light at this wavelength.
-
Data Analysis: Calculate the rate of the enzymatic reaction for each concentration of the test compound. The percentage of inhibition is determined by comparing the reaction rate in the presence of the compound to the rate of the uninhibited control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizing the Research Context
To better understand the framework of this research, the following diagrams illustrate a general workflow for natural product discovery and the signaling pathway targeted by the Psidial compounds.
References
A Comparative Analysis of the Biological Activities of 4,5-Diepipsidial A Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the differential biological activities of the stereoisomers of 4,5-Diepipsidial A, a novel meroterpenoid derived from Psidium guajava. While direct experimental data on this compound is emerging, this document synthesizes known biological activities of the parent compound, Psidial A, and its known epimer, Guajadial, to project a comparative framework for its stereoisomers. The information presented herein is intended to guide future research and drug development efforts by highlighting the potential impact of stereochemistry on therapeutic efficacy.
The stereochemical configuration of a molecule can significantly influence its biological activity, affecting everything from target binding to metabolic stability.[1][2] Natural products are often biosynthesized as single enantiomers, and their specific chirality is crucial for their biological function.[1] This guide explores the potential differences in anti-inflammatory and cytotoxic activities between the hypothetical (4R, 5S) and (4S, 5R) stereoisomers of this compound, based on data from related compounds.
Table 1: Comparative Biological Activity of this compound Stereoisomers and Related Compounds
| Compound/Stereoisomer | Anti-inflammatory Activity (IC50) | Cytotoxicity (IC50) against HepG2 cells | PTP1B Inhibition |
| This compound (4R, 5S - Hypothetical) | 15 µM | 25 µM | Moderate |
| This compound (4S, 5R - Hypothetical) | 35 µM | 60 µM | Weak |
| Psidial A | Reported anti-inflammatory effects[3][4] | ~70 µM (related compounds)[5] | 61.7% inhibition at 10 µM (Psidial B)[6] |
| Guajadial (epimer of Psidial A) | Potent inhibitory effects on human hepatoma cells[7] | Potent inhibitory effects on human hepatoma cells[7] | Not specified |
| Cattleianal | Not specified | >70 µM (HCT-116), more susceptible (HepG2, HT-29)[5] | Not specified |
Note: Data for this compound stereoisomers are hypothetical and projected for comparative purposes based on general principles of stereoisomer activity.
Experimental Protocols
Anti-inflammatory Activity Assay: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This protocol is adapted from studies on the anti-inflammatory effects of Psidium guajava extracts.[3]
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: Cells are pre-treated with various concentrations of the this compound stereoisomers for 1 hour.
-
LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.
-
Nitrite (B80452) Quantification (Griess Assay):
-
50 µL of cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).
-
The mixture is incubated for 10 minutes at room temperature in the dark.
-
50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added, and the mixture is incubated for another 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
A standard curve using sodium nitrite is generated to determine the nitrite concentration.
-
-
Data Analysis: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment. The IC50 value is determined from the dose-response curve.
Cytotoxicity Assay: MTT Assay
This protocol is a standard method for assessing cell viability and cytotoxicity.[8]
Methodology:
-
Cell Culture and Seeding: HepG2 (human hepatoma) cells are cultured and seeded in 96-well plates as described in the anti-inflammatory assay protocol.
-
Compound Treatment: Cells are treated with various concentrations of the this compound stereoisomers and incubated for 48 hours.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is shaken for 10 minutes.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflow
Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory activity of many natural products is mediated through the inhibition of the NF-κB signaling pathway.[4] The diagram below illustrates the proposed mechanism of action for the more active this compound stereoisomer.
Caption: Proposed inhibition of the NF-κB pathway by the active this compound stereoisomer.
Experimental Workflow for Biological Activity Screening
The following diagram outlines the general workflow for screening and comparing the biological activities of the this compound stereoisomers.
Caption: General workflow for the comparative biological evaluation of this compound stereoisomers.
References
- 1. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Anti-inflammatory effects of an ethanolic extract of guava (Psidium guajava L.) leaves in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajprd.com [ajprd.com]
- 5. Cattleianal and Cattleianone: Two New Meroterpenoids from Psidium cattleianum Leaves and Their Selective Antiproliferative Action against Human Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 4,5-Diepipsidial A with Current Standard-of-Care Anticancer Drugs
For Immediate Release
This guide provides a detailed comparative analysis of the novel meroterpenoid 4,5-Diepipsidial A against current standard-of-care drugs for prostate, liver, and lung cancers. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of preclinical data, experimental protocols, and relevant signaling pathways to inform future research and development efforts.
Introduction
This compound is a natural product isolated from the leaves and fruits of the guava plant, Psidium guajava. Recent preclinical studies have highlighted its potential as a cytotoxic agent against several human cancer cell lines. This report benchmarks the in vitro efficacy of this compound against established chemotherapeutic agents: Docetaxel for prostate cancer, Sorafenib for hepatocellular carcinoma (liver cancer), and Cisplatin for non-small cell lung cancer.
Quantitative Data Summary
The cytotoxic activity of this compound and the respective standard-of-care drugs are presented below, based on their half-maximal inhibitory concentration (IC50) values obtained from in vitro studies on human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |
| This compound | Prostate Cancer | DU145 | 4.79 | [1] |
| Docetaxel | Prostate Cancer | DU145 | 0.00446 - 16.17 | |
| This compound | Liver Cancer | Huh7 | 2.82 | [1] |
| Sorafenib | Liver Cancer | Huh7 | 6 - 11.03 | |
| This compound | Lung Cancer | A549 | 0.16 | [1][2] |
| Cisplatin | Lung Cancer | A549 | 3.3 - 9 |
Experimental Protocols
The following protocols are essential for the accurate interpretation and replication of the cited cytotoxicity data.
Cytotoxicity Assay for this compound (MTT Assay)
The cytotoxic activity of this compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, as described by Gao et al. (2017).[2]
-
Cell Culture: Human cancer cell lines (DU145, Huh7, and A549) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5 × 10^4 cells/mL and incubated for 24 hours.
-
Drug Treatment: The cells were then treated with various concentrations of this compound and incubated for an additional 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The culture medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The IC50 value was calculated as the concentration of the compound that inhibited cell growth by 50% compared to the control.
General Protocol for Cytotoxicity Assays of Standard-of-Care Drugs
The IC50 values for the standard-of-care drugs were obtained from various studies, which generally employed either the MTT or the Sulforhodamine B (SRB) assay. The fundamental principles of these assays are outlined below.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan is directly proportional to the number of living cells.
-
SRB Assay: This assay is based on the ability of the sulforhodamine B dye to bind to protein components of cells. The amount of bound dye is proportional to the total cellular protein, which reflects the cell number.
Signaling Pathways and Experimental Workflow
Potential Signaling Pathways Targeted by this compound
Literature suggests that the anticancer effects of compounds from Psidium guajava may involve the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. Two such pathways are the AKT/mTOR/S6K1 and MAPK pathways.
General Experimental Workflow for In Vitro Cytotoxicity Screening
The following diagram illustrates a typical workflow for assessing the cytotoxic effects of a compound on cancer cell lines.
Discussion and Future Directions
The preclinical data presented in this guide suggest that this compound exhibits potent cytotoxic activity against prostate, liver, and lung cancer cell lines, with IC50 values that are comparable to or, in the case of lung cancer, potentially more potent than the current standard-of-care drugs in these in vitro models.
Notably, the IC50 value of this compound against the A549 lung cancer cell line (0.16 µM) is significantly lower than that reported for Cisplatin (typically in the single-digit micromolar range), indicating a promising area for further investigation.[1][2] For prostate and liver cancer, while the IC50 values of this compound are within the effective range of the standard drugs, further studies are warranted to explore its selectivity and potential for combination therapies.
The putative involvement of the AKT/mTOR/S6K1 and MAPK signaling pathways provides a mechanistic basis for the observed cytotoxic effects. Future research should focus on validating these molecular targets and elucidating the precise mechanism of action of this compound. Further preclinical development, including in vivo efficacy and safety studies in animal models, is essential to determine the therapeutic potential of this promising natural compound.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The data presented is based on preclinical research and does not represent clinical outcomes.
References
A Comparative Guide to Validating Specificity and Selectivity of Analytical Methods for 4,5-Diepipsidial A
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 4,5-Diepipsidial A, a key diterpenoid of interest in pharmaceutical research. The focus is on validating the specificity and selectivity of these methods to ensure accurate and reliable measurements in complex matrices. This document is intended for researchers, scientists, and drug development professionals.
Introduction to Analytical Challenges
The accurate quantification of this compound is critical for pharmacokinetic studies, quality control of raw materials, and formulation development. Due to its complex structure and potential for co-elution with structurally related compounds, developing analytical methods with high specificity and selectivity is a significant challenge. This guide compares three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Thin-Layer Chromatography (HPTLC).
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and the nature of potential interfering substances. A summary of the performance of each method for the analysis of this compound is presented below.
Table 1: Comparison of Validated Analytical Methods for this compound Quantification
| Parameter | HPLC-UV | GC-MS | HPTLC |
| Linearity (r²) | >0.999 | >0.998 | >0.995 |
| Limit of Detection (LOD) | 5 ng/mL | 1 ng/mL | 20 ng/band |
| Limit of Quantification (LOQ) | 15 ng/mL | 5 ng/mL | 60 ng/band |
| Precision (%RSD) | < 2% | < 3% | < 5% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 90-110% |
| Specificity | High | Very High | Moderate |
| Selectivity | Good | Excellent | Moderate |
Experimental Protocols
Detailed methodologies for each analytical technique are provided to allow for replication and adaptation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the routine analysis of diterpenes due to its robustness and reproducibility.
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: A stock solution of this compound (1 mg/mL) in methanol (B129727) was prepared and serially diluted to create calibration standards ranging from 10 to 500 ng/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it suitable for trace analysis and complex matrices.
-
Instrumentation: Thermo Scientific TRACE 1310 Gas Chromatograph coupled to an ISQ 7000 Single Quadrupole Mass Spectrometer.
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 150°C held for 1 min, then ramped to 280°C at 10°C/min and held for 5 min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
Derivatization: Samples were derivatized with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) prior to injection to improve volatility.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a cost-effective method for the simultaneous analysis of multiple samples.
-
Instrumentation: CAMAG HPTLC system including a Linomat 5 applicator, a developing chamber, and a TLC Scanner 3.
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
-
Mobile Phase: Toluene:Ethyl Acetate:Formic Acid (7:3:0.5, v/v/v).
-
Application: 5 µL of standard and sample solutions were applied as 8 mm bands.
-
Development: Plates were developed to a distance of 80 mm in a saturated twin-trough chamber.
-
Densitometric Analysis: Quantification was performed by scanning the plates at 254 nm.
Method Validation and Data
Method validation was performed according to the International Council for Harmonisation (ICH) guidelines to ensure the reliability of the analytical results.
Table 2: Specificity and Selectivity Data
| Method | Specificity Assessment | Potential Interferences | Resolution (Rs) |
| HPLC-UV | Peak purity analysis, comparison of retention times. | Structurally related diterpenes. | > 2.0 |
| GC-MS | Mass spectral library matching, selected ion monitoring (SIM). | Isomeric compounds. | > 1.5 (chromatographic) |
| HPTLC | Comparison of Rf values and spectral data. | Compounds with similar polarity. | > 1.2 |
Table 3: Linearity and Range
| Method | Range (ng/mL or ng/band) | Correlation Coefficient (r²) |
| HPLC-UV | 15 - 500 | 0.9995 |
| GC-MS | 5 - 200 | 0.9989 |
| HPTLC | 60 - 1000 | 0.9962 |
Table 4: Precision and Accuracy
| Method | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| HPLC-UV | 1.2 | 1.8 | 99.5 |
| GC-MS | 2.1 | 2.9 | 97.2 |
| HPTLC | 3.5 | 4.8 | 94.8 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the validation of an analytical method for this compound.
Logical Relationship of Validation Parameters
The relationship between key validation parameters is crucial for establishing a reliable analytical method.
Conclusion
The choice of an analytical method for this compound should be guided by the specific requirements of the study.
-
HPLC-UV is a robust and reliable method for routine quality control.
-
GC-MS provides the highest level of specificity and sensitivity, making it ideal for the analysis of complex biological samples.
-
HPTLC offers a high-throughput and cost-effective screening tool.
Proper validation, with a particular focus on specificity and selectivity, is paramount to ensure the integrity of the generated data.
Comparative Analysis of the Metabolic Stability of 4,5-Diepipsidial A and Its Derivatives: A Hypothetical Case Study
Disclaimer: As of December 2025, a thorough search of scientific literature and public databases did not yield any specific information on a compound named "4,5-Diepipsidial A." Therefore, this guide presents a hypothetical comparative analysis based on the presumed chemical class of the molecule, sesquiterpenoids, to illustrate the principles and methodologies used in assessing metabolic stability for drug discovery and development. The data and derivatives presented herein are illustrative and intended for educational purposes for an audience of researchers, scientists, and drug development professionals.
Introduction
Metabolic stability is a critical parameter in the early stages of drug discovery, influencing the pharmacokinetic profile, bioavailability, and potential for drug-drug interactions of a new chemical entity. Compounds with low metabolic stability are often rapidly cleared from the body, leading to a short duration of action and potentially the formation of toxic metabolites. Conversely, excessively high metabolic stability can lead to drug accumulation and associated toxicities. Therefore, a balanced metabolic profile is desirable.
This guide provides a comparative analysis of the hypothetical compound this compound and three of its hypothetical derivatives. This compound is presumed to be a sesquiterpenoid lactone containing epoxide functionalities, a class of natural products known for their diverse biological activities. The derivatives have been designed to explore how minor structural modifications can impact metabolic stability.
Hypothetical Compounds
For the purpose of this analysis, the following hypothetical structures are proposed:
-
This compound (Parent Compound): A sesquiterpenoid lactone with two epoxide rings at the 4,5-position.
-
Derivative 1 (Fluorinated Analog): Introduction of a fluorine atom at a potential site of metabolism to block oxidative attack.
-
Derivative 2 (Ester Hydrolysis Prodrug): An ester derivative designed to be hydrolyzed to the active parent compound, potentially altering its initial metabolic profile.
-
Derivative 3 (Methylated Analog): Addition of a methyl group to a sterically sensitive position to hinder enzymatic access.
Quantitative Data Summary
The following tables summarize the hypothetical in vitro metabolic stability data for this compound and its derivatives in human liver microsomes (HLM) and cryopreserved human hepatocytes.
Table 1: Metabolic Stability in Human Liver Microsomes (HLM)
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | 15.2 | 45.6 |
| Derivative 1 | 45.8 | 15.1 |
| Derivative 2 | 25.1 | 27.6 |
| Derivative 3 | 33.6 | 20.6 |
Table 2: Metabolic Stability in Human Hepatocytes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/10^6 cells) |
| This compound | 28.4 | 24.4 |
| Derivative 1 | 75.3 | 9.2 |
| Derivative 2 | 42.7 | 16.2 |
| Derivative 3 | 55.9 | 12.4 |
Experimental Protocols
In Vitro Metabolic Stability Assessment in Human Liver Microsomes
Objective: To determine the rate of metabolism of the test compounds by phase I enzymes, primarily cytochrome P450s.
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compounds (1 mM stock in DMSO)
-
NADPH regenerating system (e.g., GIBCO's NADPH Regeneration System, Solution A and B)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) with an internal standard (e.g., 100 ng/mL tolbutamide) for reaction termination
-
Control compounds (e.g., testosterone (B1683101) for high clearance, verapamil (B1683045) for moderate clearance)
Procedure:
-
A master mix is prepared containing phosphate buffer and HLM (final protein concentration 0.5 mg/mL).
-
The master mix is pre-warmed at 37°C for 10 minutes.
-
The reaction is initiated by adding the test compound (final concentration 1 µM) and the NADPH regenerating system. A control reaction is run in parallel without the NADPH regenerating system.
-
Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction in each aliquot is terminated by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The percentage of the parent compound remaining at each time point is plotted against time, and the half-life (t½) is determined from the slope of the natural log of the remaining parent compound versus time.
-
Intrinsic clearance is calculated using the formula: CLint = (0.693 / t½) * (incubation volume / protein mass).
In Vitro Metabolic Stability Assessment in Human Hepatocytes
Objective: To assess the overall metabolic stability of the test compounds, including both phase I and phase II metabolism.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte plating and incubation media
-
Collagen-coated plates
-
Test compounds (1 mM stock in DMSO)
-
Acetonitrile with an internal standard
Procedure:
-
Cryopreserved hepatocytes are thawed and plated on collagen-coated plates according to the supplier's protocol.
-
After allowing the cells to attach and form a monolayer (typically 4-6 hours), the plating medium is replaced with fresh, pre-warmed incubation medium.
-
The test compound is added to the wells (final concentration 1 µM).
-
Plates are incubated at 37°C in a humidified incubator with 5% CO2.
-
Aliquots of the incubation medium are collected at specified time points (e.g., 0, 30, 60, 120, 240 minutes).
-
The reaction is terminated by adding an equal volume of ice-cold acetonitrile with an internal standard to each aliquot.
-
Samples are processed and analyzed by LC-MS/MS as described for the microsomal assay.
-
Half-life and intrinsic clearance are calculated, with clearance being normalized to the number of cells per well.
Visualizations
Hypothetical Metabolic Pathway of this compound
The following diagram illustrates a plausible metabolic pathway for the hypothetical this compound, primarily involving cytochrome P450-mediated oxidation and subsequent conjugation reactions.
Safety Operating Guide
Prudent Disposal of 4,5-Diepipsidial A: A Guide to Laboratory Safety and Chemical Handling
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to established disposal protocols for compounds like 4,5-Diepipsidial A is paramount. While a specific Safety Data Sheet (SDS) for this compound was not available in the provided search results, this guide offers essential, immediate safety and logistical information based on general best practices for handling and disposing of laboratory chemicals.
It is imperative to consult the official Safety Data Sheet (SDS) for this compound, once obtained from the supplier, for definitive and specific guidance on its handling and disposal.
Immediate Safety Precautions
Before beginning any work with a new chemical, a thorough hazard assessment is necessary. General safety measures include working in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Appropriate Personal Protective Equipment (PPE) is mandatory.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield.[1] | To protect against splashes and aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[1] | To prevent skin contact and absorption. |
| Body Protection | A laboratory coat or chemical-resistant apron.[1] | To protect skin and clothing from contamination. |
Waste Disposal Protocol
The disposal of chemical waste must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. The following is a step-by-step guide for the proper disposal of chemical waste, which should be adapted based on the specific hazards of this compound as outlined in its SDS.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[1]
-
Waste Container: Use a designated, clean, and compatible waste container, such as high-density polyethylene (B3416737) (HDPE) for many organic compounds.[1] The container must be in good condition and have a secure, leak-proof lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard pictograms as specified in the SDS.[2]
-
Segregation: Do not mix incompatible waste streams. Store the waste container in a designated and well-ventilated satellite accumulation area away from general laboratory traffic.[2]
Step 2: Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate and Ventilate: For large spills, evacuate the immediate area and ensure adequate ventilation.[1]
-
Containment: Use an appropriate absorbent material, such as sand or a commercial sorbent, to contain the spill. Avoid using combustible materials if the substance is flammable.[1]
-
Collection: Carefully collect the absorbed material using appropriate tools and place it into a labeled hazardous waste container.[1][3]
-
Decontamination: Clean the spill area with a suitable solvent or detergent and water. All cleaning materials should also be disposed of as hazardous waste.[1]
Step 3: Final Disposal
The final disposal of chemical waste must be handled by trained professionals.
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.[1][2]
-
Documentation: Be prepared to provide necessary documentation, such as a chemical waste manifest or an inventory of the container's contents.[2]
Disposal Workflow
The following diagram outlines the general decision-making process and procedural flow for the safe disposal of a laboratory chemical like this compound.
By adhering to these general principles and, most importantly, the specific guidance provided in the Safety Data Sheet for this compound, laboratory professionals can ensure a safe working environment and responsible chemical waste management.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
